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Compound of Interest

Compound Name: Tyrosinase-IN-27

Cat. No.: B12383649

An In-depth Analysis of the Chemical Structure, Properties, and Inhibitory Mechanism of a
Novel Tyrosinase Inhibitor.

Introduction

Tyrosinase-IN-27, also identified as compound 6f in its originating publication, is a potent
tyrosinase inhibitor synthesized through the molecular hybridization of kojic acid and coumarin
scaffolds.[1][2] This technical guide provides a comprehensive overview of its chemical
structure, physicochemical properties, inhibitory kinetics, and mechanism of action for
researchers, scientists, and professionals in drug development and food science. The
compound has demonstrated significant potential in preventing enzymatic browning,
suggesting its utility in the food industry.[1][2]

Chemical Structure and Properties

Tyrosinase-IN-27 is a derivative of kojic acid and coumarin. Its detailed chemical information is
summarized below.
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Property Value Source

7-((5-hydroxy-4-oxo-4H-pyran-
IUPAC Name 2-yl)methoxy)-4-propyl-2H- Derived from Structure
chromen-2-one

CAS Number 2966803-96-1 [1]
Molecular Formula C18H1606 [1]
Molecular Weight 328.32 g/mol [1]

CCCC1=CC(0C2=C1C=CC(O
SMILES CC3=CC(C(0)=C03)=0)=C2)  [1]
=0

2D Chemical Structure:

. Tyrosinase-IN-27 Chemical Structure

Biological Activity and Mechanism of Action

Tyrosinase-IN-27 is a highly effective inhibitor of tyrosinase, the key enzyme responsible for
melanin biosynthesis in mammals and enzymatic browning in plants.

Inhibitory Potency and Kinetics

In vitro studies have demonstrated that Tyrosinase-IN-27 exhibits strong inhibitory activity
against tyrosinase with an IC50 value of 0.88 + 0.10 pM.[1][2] Kinetic analysis has revealed
that it functions as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and
the enzyme-substrate complex.[2]

Mechanism of Inhibition

The inhibitory action of Tyrosinase-IN-27 on tyrosinase is characterized by a static quenching
mechanism.[1][2] This implies that the inhibitor forms a stable, non-fluorescent complex with
the enzyme, thereby reducing its catalytic activity.

Further mechanistic studies have shown that the binding of Tyrosinase-IN-27 to tyrosinase
induces conformational changes in the enzyme. This interaction leads to:
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e An increase in the hydrophobicity of the enzyme's microenvironment.[1][2]
e Areduction in the a-helix content of the enzyme's secondary structure.[1][2]
These structural alterations are believed to be central to its potent inhibitory effect.

Logical Relationship of Inhibition Mechanism:
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Caption: Interaction of Tyrosinase-IN-27 with tyrosinase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for

Tyrosinase-IN-27.

Synthesis of Tyrosinase-IN-27 (Compound 6f)

The synthesis of Tyrosinase-IN-27 involves a multi-step process starting from commercially

available reagents. A detailed workflow is provided below.
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Experimental Workflow for Synthesis:

Step 1: Synthesis of Intermediate A

Resorcinol + Pechmann condensation - Intermediate A Step 3: Final Product Synthesis
Ethyl acetoacetate - (7-hydroxy-4-propylcoumarin) . .
\ Williamson ether synthesis
Intermediate A + (K2C03, DMF) | Tyrosinase-IN-27
Step 2: Synthesis of Intermediate B / Intermediate B ] (Compound 6f)
Reaction with SOCI2 Intermediate B
(2-(chloromethyl)-5-hydroxy-4H-pyran-4-one)

Click to download full resolution via product page

Caption: Synthetic route for Tyrosinase-IN-27.

Tyrosinase Inhibition Assay

The inhibitory activity of Tyrosinase-IN-27 on mushroom tyrosinase is determined

spectrophotometrically.
e Reagents:

Mushroom tyrosinase solution (200 U/mL in phosphate buffer, pH 6.8).

[¢]

[e]

L-DOPA solution (0.5 mM in phosphate buffer, pH 6.8).

o

Tyrosinase-IN-27 solutions of varying concentrations (dissolved in DMSO and diluted with
phosphate buffer, final DMSO concentration < 0.1%).

o

Phosphate buffer (pH 6.8).
e Procedure:

o In a 96-well plate, add 50 pL of phosphate buffer, 50 yL of L-DOPA solution, and 50 pL of
the test compound solution.
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Pre-incubate the mixture at 37 °C for 10 minutes.
Initiate the reaction by adding 50 pL of the mushroom tyrosinase solution.

Immediately measure the absorbance at 492 nm every minute for 10 minutes using a
microplate reader.

The rate of dopachrome formation is calculated from the linear portion of the absorbance
versus time curve.

The inhibition percentage is calculated using the formula: Inhibition (%) = [(A_control -
A _sample) / A_control] * 100, where A_control is the absorbance of the reaction without
the inhibitor and A_sample is the absorbance with the inhibitor.

The IC50 value is determined by plotting the inhibition percentage against the logarithm of
the inhibitor concentration.

Enzyme Kinetic Studies

To determine the inhibition type, the tyrosinase activity is measured at different concentrations
of both the substrate (L-DOPA) and the inhibitor (Tyrosinase-IN-27).

e Procedure:

o

[¢]

o

[¢]

Follow the general procedure for the tyrosinase inhibition assay.
Vary the concentration of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).

For each substrate concentration, perform the assay with different fixed concentrations of
Tyrosinase-IN-27 (e.g., 0, 0.5, 1.0, 2.0 uM).

Plot the data using Lineweaver-Burk plots (1/V vs. 1/[S]) to determine the type of
inhibition.

Anti-browning Effect on Fresh-cut Lotus Root

The practical application of Tyrosinase-IN-27 in preventing food browning is assessed using

fresh-cut lotus roots.
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e Sample Preparation:
o Fresh lotus roots are washed, peeled, and sliced into 5 mm thick pieces.

o The slices are immediately immersed in solutions of Tyrosinase-IN-27 (at varying
concentrations) or a control solution (e.g., ascorbic acid or water) for 5 minutes.

o Evaluation:

[e]

The treated lotus root slices are placed on a plate and stored at room temperature.

[e]

The color of the slices is measured at different time intervals (e.g., 0, 2, 4, 6, 12, 24 hours)
using a colorimeter to determine the L* (lightness), a* (redness/greenness), and b*
(yellowness/blueness) values.

o

The total color difference (AE*) is calculated to quantify the browning degree.

[e]

Visual assessment through photographs is also conducted.

Signaling Pathways in Melanogenesis

While the direct effect of Tyrosinase-IN-27 on specific signaling pathways has not been
explicitly detailed, its primary target, tyrosinase, is a key downstream effector in melanogenesis
signaling. The expression and activity of tyrosinase are regulated by several pathways,
including the cAMP/PKA and MAPK pathways, which are often initiated by stimuli like UV
radiation or a-melanocyte-stimulating hormone (a-MSH). By directly inhibiting the enzyme,
Tyrosinase-IN-27 effectively bypasses the upstream signaling cascade to prevent melanin
production.

Simplified Melanogenesis Signaling Pathway:
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Caption: Overview of Tyrosinase's role in melanogenesis.
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Conclusion

Tyrosinase-IN-27 is a potent, mixed-type inhibitor of tyrosinase with a well-characterized static
guenching mechanism that involves inducing conformational changes in the enzyme. Its
efficacy in preventing enzymatic browning in food models, coupled with its low cytotoxicity,
highlights its potential as a valuable agent in the food and cosmetic industries. Further research
into its in vivo efficacy and safety will be crucial for its commercial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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